

Application Note: Quantification of Cholesteryl Butyrate in Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Cholesteryl butyrate*

Cat. No.: *B1209406*

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1. Introduction

Cholesteryl butyrate is an ester formed from cholesterol and butyric acid. Butyric acid, a short-chain fatty acid (SCFA), is known for its role in gut health and as a histone deacetylase (HDAC) inhibitor, while cholesterol is a crucial component of cell membranes and a precursor for steroid hormones.^[1] The quantification of **cholesteryl butyrate** in plasma is essential for pharmacokinetic studies and for understanding its metabolic fate and potential therapeutic effects.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become a powerful tool for analyzing a wide range of molecules in biological matrices.^[2] However, the analysis of neutral lipids like cholesteryl esters can be challenging due to their hydrophobicity and poor ionization efficiency.^{[3][4]} This protocol outlines a method that uses a simple liquid-liquid extraction for sample preparation and a reversed-phase LC-MS/MS method with electrospray ionization (ESI) to achieve sensitive and reliable quantification of **cholesteryl butyrate**.

2. Principle

The method involves the extraction of **cholesteryl butyrate** and an internal standard (IS), cholesteryl heptadecanoate, from plasma via protein precipitation followed by liquid-liquid extraction with methyl-tert-butyl ether (MTBE).^{[5][6]} After extraction, the organic layer is evaporated and the residue is reconstituted. The separation is achieved on a C18 reversed-phase column with a gradient elution.^{[1][3]} Detection is performed using a triple quadrupole

mass spectrometer operating in positive electrospray ionization mode. Quantification is based on Multiple Reaction Monitoring (MRM) of the transition from the precursor ammonium adduct ion to a specific product ion for both **cholesteryl butyrate** and the internal standard. The characteristic product ion for cholesteryl esters, corresponding to the dehydrated cholesterol moiety ($[\text{Cholesterol}+\text{H}-\text{H}_2\text{O}]^+$), is typically found at m/z 369.3.[3][7]

3. Materials and Instrumentation

- Chemicals and Reagents: **Cholesteryl butyrate**, Cholesteryl heptadecanoate (Internal Standard), LC-MS grade Methanol, Acetonitrile, Water, Isopropanol, Methyl-tert-butyl ether (MTBE), and Ammonium Formate.
- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples

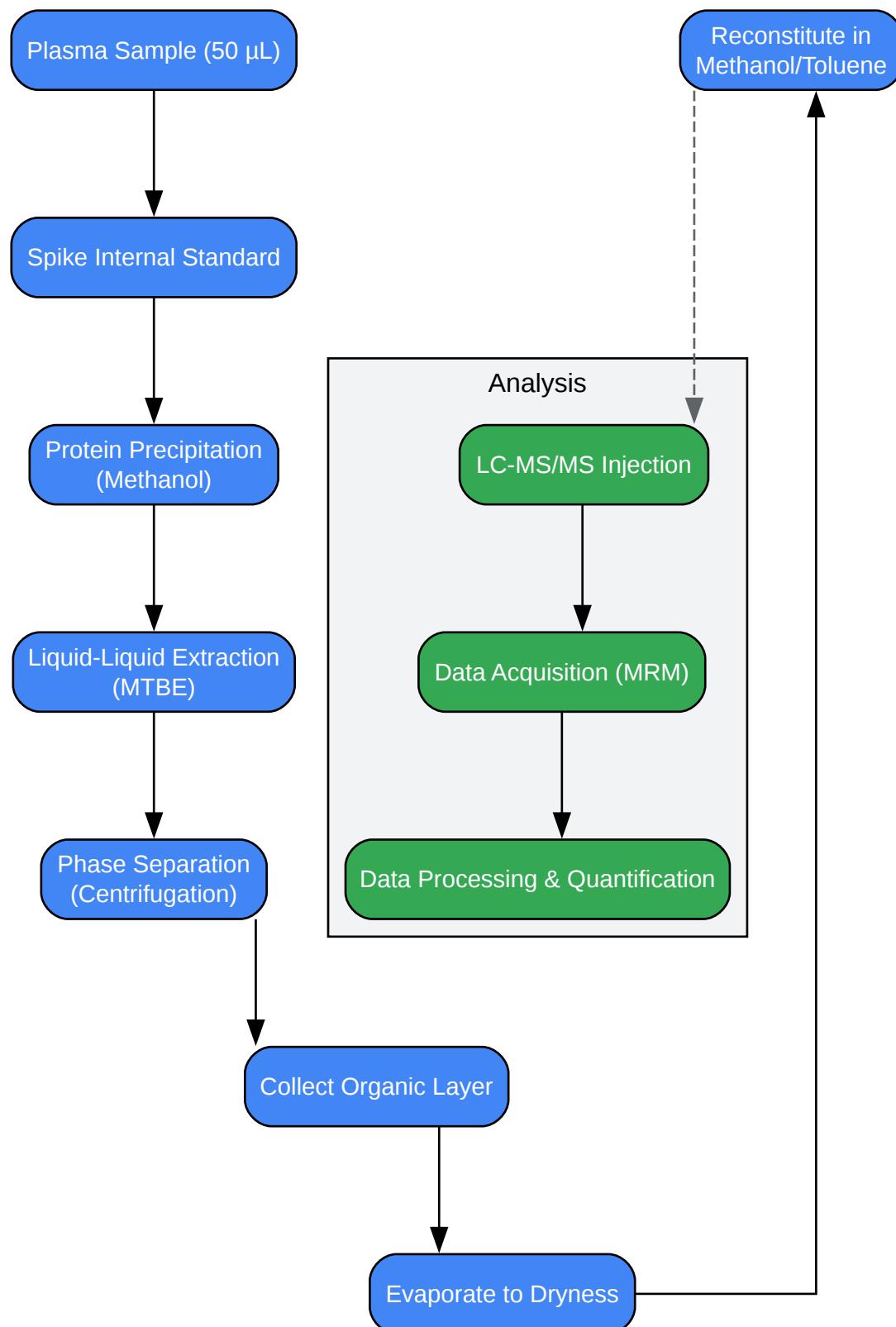
- Stock Solutions: Prepare 1 mg/mL stock solutions of **cholesteryl butyrate** and cholesteryl heptadecanoate (IS) in isopropanol.
- Calibration Standards: Serially dilute the **cholesteryl butyrate** stock solution with methanol to prepare working solutions. Spike these into a surrogate matrix (e.g., stripped plasma or PBS with 4% BSA) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in the surrogate matrix at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

2. Sample Preparation Protocol

- Pipette 50 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the internal standard working solution (e.g., 500 ng/mL cholesteryl heptadecanoate in isopropanol).
- Add 200 μL of cold methanol to precipitate proteins.[1] Vortex for 30 seconds.

- Add 750 μ L of MTBE, vortex for 1 minute, and shake for 10 minutes at 4 °C.[5]
- Induce phase separation by adding 200 μ L of LC-MS grade water. Vortex briefly and then centrifuge at 14,000 x g for 5 minutes at 4 °C.[5][6]
- Carefully transfer the upper organic layer (~700 μ L) to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 100 μ L of 90:10 (v/v) methanol/toluene.[6] Vortex and transfer to an LC-MS autosampler vial.

Visualized Experimental Workflow

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Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

3. LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Reversed-phase C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B	90:10 Isopropanol/Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	30% B to 100% B over 8 min; Hold at 100% B for 2 min; Return to 30% B over 0.5 min; Re-equilibrate for 2.5 min
Injection Volume	5 μ L
Column Temperature	45 °C
Autosampler Temp.	10 °C

Table 2: Mass Spectrometry Parameters

Parameter	Value
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Spray Voltage	3500 V
Capillary Temperature	350 °C
Sheath Gas Flow	40 (arbitrary units)
Aux Gas Flow	10 (arbitrary units)
Scan Type	Multiple Reaction Monitoring (MRM)
Analyte (CB)	Cholesteryl Butyrate ($C_{31}H_{52}O_2$) - MW 456.7
MRM Transition (CB)	$474.5 \rightarrow 369.3 ([M+NH_4]^+ \rightarrow [M+H-Butyric Acid-H_2O]^+)$
Collision Energy (CB)	20 eV
IS (C17:0-CE)	Cholesteryl Heptadecanoate - MW 624.1
MRM Transition (IS)	$642.6 \rightarrow 369.3 ([M+NH_4]^+ \rightarrow [M+H-C17:0 Acid-H_2O]^+)$
Collision Energy (IS)	25 eV

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines.

Table 3: Method Linearity

Analyte	Calibration Range (ng/mL)	Regression Model	Correlation Coefficient (r^2)
Cholesteryl Butyrate	1 - 1000	1/x weighted	> 0.998

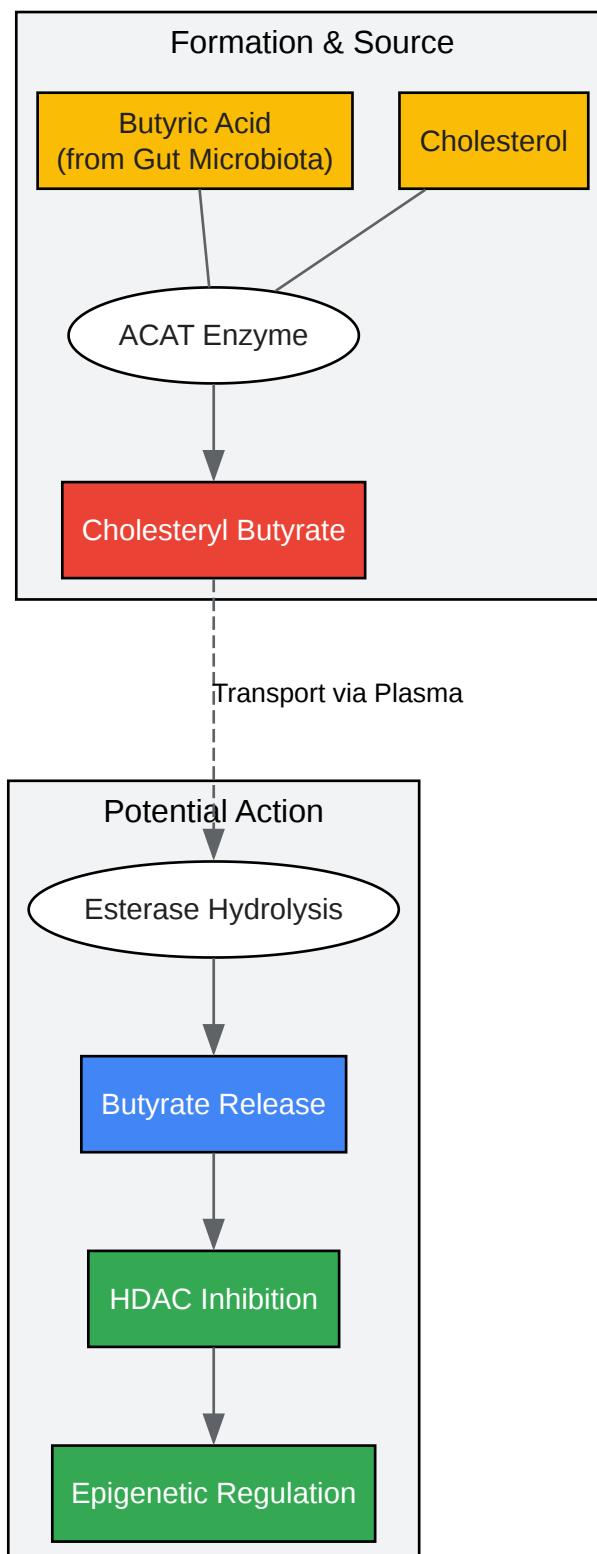
Table 4: Precision and Accuracy

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%) Bias)
Low	3	6.8	8.5	+4.2
Mid	300	4.1	5.3	-1.8
High	800	3.5	4.9	+0.5

Table 5: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	91.5	96.2
High	800	94.2	98.1

Biological Context

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Caption: Formation and potential biological action of **Cholesteryl Butyrate**.

4. Conclusion

This application note details a validated LC-MS/MS method for the quantification of **cholesteryl butyrate** in plasma. The protocol employs a straightforward extraction procedure and offers high sensitivity, specificity, and good reproducibility. The method is suitable for pharmacokinetic and metabolomic studies involving **cholesteryl butyrate**, providing a valuable tool for researchers and drug development professionals.

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